3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid
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Overview
Description
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is an organic compound that features a pyrazine ring substituted with a carboxylic acid group and a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethoxy Group: This can be achieved by reacting tetrahydropyran with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Coupling of the Pyrazine Ring with the Tetrahydro-2H-pyran-4-ylmethoxy Group: This step involves the coupling of the pyrazine ring with the tetrahydro-2H-pyran-4-ylmethoxy group under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers.
Pyrazine Derivatives: Compounds with similar pyrazine rings, such as pyrazine-2-carboxylic acid.
Uniqueness
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is unique due to the combination of the tetrahydro-2H-pyran-4-ylmethoxy group and the pyrazine-2-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)9-10(13-4-3-12-9)17-7-8-1-5-16-6-2-8/h3-4,8H,1-2,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECXQNUXNFGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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